Product packaging for 2-Chloro-5-(3-methylsulfonylphenyl)phenol(Cat. No.:CAS No. 1261921-84-9)

2-Chloro-5-(3-methylsulfonylphenyl)phenol

Cat. No.: B3059789
CAS No.: 1261921-84-9
M. Wt: 282.74
InChI Key: WVJBXFYKZKNTCV-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenols in Contemporary Chemical Research

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds serve as crucial intermediates and building blocks in a wide array of industrial and synthetic processes. mdpi.combritannica.com Their utility stems from the unique chemical properties imparted by the halogen and hydroxyl substituents on the aromatic ring.

In industrial applications, halogenated phenols are precursors for the synthesis of numerous commercially important products. These include antiseptics, herbicides, pesticides, dyes, and wood preservatives. mdpi.compressbooks.pub For example, 2,4-dichlorophenoxyacetic acid is a widely used herbicide, and pentachlorophenol (B1679276) has been used extensively as a wood preservative. pressbooks.pub Furthermore, the presence of halogen atoms can contribute fire-retardant properties to materials, making them valuable in the production of specialized polymers and resins. google.com

From a research perspective, the halogen atoms on a phenol ring serve as versatile functional handles. They can direct the regioselectivity of further electrophilic aromatic substitution reactions and can participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov The study of intermolecular interactions, such as halogen bonding, in the crystal structures of halogenated phenols also contributes to the field of crystal engineering and materials science. nih.gov The ability of the hydroxyl group to form strong hydrogen bonds influences the physical properties of these compounds, such as their boiling points and solubility. britannica.com

Overview of Methylsulfonyl-Substituted Aromatic Systems in Academic Investigation

Aromatic systems containing a methylsulfonyl group (–SO₂CH₃) are of significant interest, particularly in the field of medicinal chemistry. namiki-s.co.jp The methyl sulfone moiety is a key structural feature found in numerous marketed drugs and clinical candidates. namiki-s.co.jpnih.gov Its prevalence is due to the favorable physicochemical properties it confers upon a molecule.

The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. namiki-s.co.jp These characteristics can enhance a molecule's solubility, modulate its lipophilicity, and improve metabolic stability, all of which are critical parameters in drug design. namiki-s.co.jp By replacing other functional groups with a methyl sulfone, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. More than 30 approved or investigational drugs contain this functional group. nih.gov

Academic research into methylsulfonyl-substituted aromatic systems focuses on developing new synthetic methodologies to introduce this group into various molecular scaffolds. nih.gov Investigations also explore its electronic effects on aromatic rings and its role in molecular recognition at biological targets. acs.org The stability of the methylsulfonyl group to hydrolysis and metabolic reduction makes it a reliable component for creating robust therapeutic agents. namiki-s.co.jp

Rationale for Advanced Research on 2-Chloro-5-(3-methylsulfonylphenyl)phenol

The rationale for investigating this compound is based on its hybrid structure, which combines the valuable attributes of both halogenated phenols and methylsulfonyl-substituted aromatics. This specific molecule represents a novel chemical scaffold that merges a synthetically versatile building block with a recognized pharmacophore.

The compound features a 2-chlorophenol (B165306) unit, which provides a reactive site for further chemical modification and is a structural motif found in various bioactive compounds. The chlorine atom and the hydroxyl group can be used to control synthetic outcomes and engage in specific binding interactions. The second part of the molecule is a phenyl ring substituted with a methylsulfonyl group at the meta-position. This moiety is known to enhance drug-like properties. namiki-s.co.jp

Therefore, research on this compound is driven by its potential as an advanced intermediate for the synthesis of new molecules with tailored properties. It could serve as a foundational structure for developing novel pharmaceuticals, agrochemicals, or materials where the combination of a halogenated phenol's reactivity and a methyl sulfone's physicochemical benefits is desired. The specific arrangement of the chloro, hydroxyl, and methylsulfonylphenyl groups creates a unique three-dimensional structure with a distinct electronic profile, meriting further exploration of its synthetic utility and potential applications.

Chemical Compound Data

PropertyValueSource
Compound Name This compound
CAS Number 1261921-84-9 chemscene.com
Molecular Formula C₁₃H₁₁ClO₃S chemscene.com
Molecular Weight 282.74 g/mol chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClO3S B3059789 2-Chloro-5-(3-methylsulfonylphenyl)phenol CAS No. 1261921-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJBXFYKZKNTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686135
Record name 4-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-84-9
Record name 4-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Chloro-5-(3-methylsulfonylphenyl)phenol and Analogues

A hypothetical multi-step synthesis could begin from common precursors like m-cresol (B1676322) or 3-chlorophenol. For instance, starting with m-cresol, a synthetic sequence would require the introduction of the chlorine atom ortho to the hydroxyl group and the construction of the 3-methylsulfonylphenyl moiety at the 5-position. The latter would typically be achieved through a carbon-carbon bond-forming reaction followed by functional group manipulation. While direct synthesis pathways for the title compound are not extensively detailed in publicly available literature, analogous syntheses suggest that building the biaryl linkage before final functionalization is a common strategy.

The methylsulfonyl group (-SO₂CH₃) is a key functional moiety in the target molecule. Its introduction onto an aromatic ring can be accomplished through several methods. One common strategy involves the oxidation of a corresponding aryl methyl sulfide (B99878) (thioether). The thioether can be prepared via various methods, including the Newman-Kwart rearrangement. Once the thioether is in place, oxidation to the sulfone is typically achieved using strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

Alternatively, the sulfonyl group can be introduced via electrophilic sulfonation. Chlorosulfonation of an aromatic ring with chlorosulfonic acid (ClSO₃H) yields an aryl sulfonyl chloride. This intermediate can then be reduced and methylated to form the methyl sulfone. The synthesis of sulfonate esters from phenols and sulfonyl chlorides is a related and highly efficient transformation that highlights the reactivity of the sulfonyl group. researchtrends.netresearchgate.net These reactions are often performed in the presence of a base like pyridine. osti.gov

Table 1: Selected Methods for Sulfonate Ester Formation from Phenols

Sulfonyl Chloride Phenol (B47542) Derivative Base/Solvent Yield
4-Methylbenzenesulfonyl chloride Phenyl Pyridine/DCM 93%
Benzenesulfonyl chloride 3,5-Dimethylphenol Pyridine/DCM 90%
4-Nitrobenzenesulfonyl chloride 3,5-Dimethylphenol Pyridine/DCM 82%

This table presents data for the formation of sulfonate esters, a transformation related to the introduction of sulfonyl groups. researchgate.net

The regioselective introduction of a chlorine atom onto a phenolic ring is a critical step. Phenols are highly activated substrates for electrophilic aromatic substitution, and halogenation can occur readily, sometimes even without a catalyst. byjus.comwikipedia.org The hydroxyl group is a strong ortho-, para-director. chemistrysteps.com For a 3-substituted phenol, chlorination is expected to occur at the 2-, 4-, and 6-positions.

To achieve selective chlorination at the 2-position (ortho to the hydroxyl group and meta to the aryl substituent), directing group strategies or specific catalytic systems may be employed. Reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) are commonly used for the chlorination of phenols. mdpi.com The choice of solvent and catalyst can significantly influence the ratio of ortho to para isomers. scientificupdate.com For instance, ammonium (B1175870) salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been developed for highly ortho-selective chlorination of phenols. scientificupdate.com

Table 2: Reagents for Electrophilic Chlorination of Phenols

Reagent Catalyst/Conditions Selectivity
Chlorine (Cl₂) Varies (solvent dependent) Mixture of isomers
Sulfuryl chloride (SO₂Cl₂) AlCl₃ or FeCl₃ Mixture, tunable by conditions
N-Chlorosuccinimide (NCS) Acid catalyst Varies
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Ammonium salt High ortho-selectivity

Advanced Coupling Reactions in Aryl Phenol Synthesis

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to efficiently form carbon-carbon and carbon-heteroatom bonds. These methods offer high yields and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound.

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for forming the C-C bond between the two aromatic rings of the target molecule. acs.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide. organic-chemistry.org

To synthesize this compound, two primary Suzuki coupling strategies are feasible:

Coupling of (2-chloro-5-hydroxyphenyl)boronic acid with a 1-halo-3-(methylsulfonyl)benzene .

Coupling of (3-(methylsulfonyl)phenyl)boronic acid with a 5-halo-2-chlorophenol .

The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and an appropriate solvent system (e.g., toluene, dioxane, or DMF/water). nih.gov The choice of ligand is crucial for facilitating the reaction, especially with sterically hindered or electronically deactivated substrates. acs.org The development of N-heterocyclic carbene (NHC) and bulky phosphine ligands has greatly expanded the scope of Suzuki-Miyaura couplings. chemrxiv.org

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Aryl Halide Arylboronic Acid Catalyst Ligand Base Solvent
Aryl Bromide Substituted Phenylboronic Acid Pd(OH)₂ None K₃PO₄ Ethanol
Aryl Chloride Substituted Phenylboronic Acid Pd(OAc)₂ PCy₃ K₃PO₄ Toluene

This table represents general conditions reported for biaryl synthesis via Suzuki-Miyaura coupling. nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for substituting a leaving group (typically a halide) on an aromatic ring with a nucleophile. libretexts.org For SNAr to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -SO₂R) positioned ortho or para to the leaving group. chemistrysteps.com

While SNAr is not typically used to form the core C-C bond of the title compound, it is highly relevant for the synthesis of structurally related diaryl ethers, where a phenoxide acts as the nucleophile. datapdf.comorganic-chemistry.org For example, a phenoxide could displace a halide on an aryl ring bearing a methylsulfonyl group. The reaction is often mediated by bases like potassium fluoride (B91410) on alumina (B75360) or potassium carbonate, sometimes in the presence of a copper catalyst (Ullmann condensation). datapdf.comscielo.org.mx Recent advancements have shown that transition metals can activate even electron-neutral and electron-rich halobenzenes toward SNAr by forming π-arene complexes, thereby enhancing the electrophilicity of the ring. acs.org Furthermore, radical-mediated SNAr strategies have been developed for halophenols, where the generation of a phenoxyl radical greatly activates the ring towards nucleophilic attack. osti.govnih.gov

Chemo- and Regioselective Synthesis Strategies

The construction of this compound necessitates a synthetic approach that meticulously controls the introduction of both the chloro and the 3-methylsulfonylphenyl substituents onto the phenol backbone. Achieving the desired 2-chloro-5-aryl substitution pattern requires careful consideration of the directing effects of the functional groups and the choice of synthetic methodologies. While a direct, one-pot synthesis of this specific molecule is not prominently documented, a logical retrosynthetic analysis suggests a convergent approach. This would likely involve the synthesis of a biaryl phenol intermediate, followed by a regioselective chlorination step.

One plausible synthetic route would commence with a Suzuki or other palladium-catalyzed cross-coupling reaction to form the C-C bond between a suitably protected phenol derivative and a boronic acid or ester bearing the 3-methylsulfonylphenyl moiety. The regioselectivity of this coupling is crucial and can be directed by the strategic placement of protecting groups and the choice of catalyst and ligands.

Following the successful synthesis of the 5-(3-methylsulfonylphenyl)phenol intermediate, the subsequent challenge lies in the regioselective introduction of the chlorine atom at the C-2 position. The hydroxyl group of the phenol is a strong ortho-, para-director. Therefore, direct chlorination of 5-(3-methylsulfonylphenyl)phenol would likely yield a mixture of products, with the chlorine atom potentially adding to the positions ortho and para to the hydroxyl group. To achieve the desired 2-chloro isomer with high selectivity, a directing group strategy might be employed. For instance, the use of a bulky directing group at the hydroxyl function could sterically hinder the ortho positions, thereby influencing the regioselectivity of the chlorination. mdpi.com

Alternatively, ortho-lithiation of a protected 5-(3-methylsulfonylphenyl)phenol derivative, followed by quenching with an electrophilic chlorine source, could provide a more direct route to the desired 2-chloro substitution pattern. The choice of the protecting group for the phenol is critical in this approach to facilitate the ortho-directing metalation.

A variety of chlorinating agents can be considered, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and chlorine gas. mdpi.com The reaction conditions, such as solvent, temperature, and the presence of a catalyst, would need to be carefully optimized to maximize the yield and regioselectivity of the desired this compound. mdpi.com

Table 1: Potential Reagents for Chemo- and Regioselective Synthesis

Reaction StepReagent/CatalystPurpose
C-C Bond FormationPalladium Catalyst (e.g., Pd(PPh3)4)Suzuki cross-coupling
3-(Methylsulfonyl)phenylboronic acidAryl coupling partner
Protected 5-bromophenolPhenol coupling partner
Regioselective ChlorinationN-Chlorosuccinimide (NCS)Electrophilic chlorination
Sulfuryl Chloride (SO2Cl2)Electrophilic chlorination
Directing Group (e.g., bulky silyl (B83357) ether)Control of regioselectivity
Organolithium reagent (e.g., n-BuLi)Ortho-lithiation

Derivatization and Functionalization Strategies for Structural Diversity

To explore the chemical space around this compound and to generate analogues for further investigation, various derivatization and functionalization strategies can be implemented. These modifications can target the phenolic hydroxyl group, the aromatic rings, or the methylsulfonyl moiety, thereby enabling the systematic modulation of the molecule's physicochemical properties. rhhz.net

The phenolic hydroxyl group is a prime site for derivatization. rhhz.net It can readily undergo O-alkylation, O-acylation, and O-arylation reactions to introduce a wide array of substituents. For instance, reaction with alkyl halides in the presence of a base can yield a series of ether derivatives. Esterification with various acyl chlorides or anhydrides can produce a library of ester compounds. Furthermore, conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, provides a good leaving group for subsequent nucleophilic substitution reactions, opening up avenues for the introduction of nitrogen, sulfur, or other carbon-based functionalities. rsc.org

Functionalization of the aromatic rings offers another avenue for structural diversification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be directed to the available positions on either the chlorinated phenol ring or the methylsulfonylphenyl ring. The regioselectivity of these reactions would be governed by the combined directing effects of the existing substituents. For example, the strong activating and ortho-, para-directing effect of the hydroxyl group (or its protected form) and the meta-directing effect of the methylsulfonyl group would need to be carefully considered. rsc.org

Furthermore, the methyl group of the methylsulfonyl moiety could potentially be a site for functionalization, for instance, through radical halogenation followed by nucleophilic substitution, although this would require more forcing conditions.

Table 2: Derivatization and Functionalization Reactions

Reaction TypeReagentFunctional Group TargetedPotential Products
O-AlkylationAlkyl halide (e.g., CH3I, C2H5Br), Base (e.g., K2CO3)Phenolic HydroxylEther derivatives
O-AcylationAcyl chloride (e.g., CH3COCl), Base (e.g., Pyridine)Phenolic HydroxylEster derivatives
O-SulfonylationSulfonyl chloride (e.g., TsCl, MsCl), BasePhenolic HydroxylSulfonate esters
NitrationHNO3/H2SO4Aromatic RingsNitro-substituted derivatives
HalogenationBr2, I2Aromatic RingsBromo- or Iodo-substituted derivatives
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)Aromatic RingsAcyl-substituted derivatives

The systematic application of these synthetic and functionalization strategies can lead to a diverse library of compounds based on the this compound scaffold, providing valuable structure-activity relationship data for various research applications.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

No experimental data found in the public domain.

No experimental data found in the public domain.

X-ray Crystallography for Solid-State Molecular Geometry

No experimental data found in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular formula C₁₃H₁₁ClO₃S corresponds to a molecular weight of 282.74 g/mol , detailed experimental mass spectrometry data and fragmentation patterns are not available. chemscene.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, employing the principles of quantum mechanics to model and compute molecular properties. These methods can determine the most stable three-dimensional structure of a molecule, map its electron distribution, and calculate energies associated with its molecular orbitals. Such calculations are invaluable for predicting reactivity and various physical and chemical properties.

Density Functional Theory (DFT) Studies on Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to perform geometry optimization, which finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. From this optimized geometry, various electronic properties, including bond lengths, bond angles, and dihedral angles, can be accurately determined.

For a molecule like 2-Chloro-5-(3-methylsulfonylphenyl)phenol, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311+G(d,p), would precisely predict its spatial configuration. Studies on similar molecules, such as 2,6-dichloro-4-fluoro phenol (B47542), demonstrate that DFT accurately computes structural parameters that are in good agreement with experimental results where available. semanticscholar.orgkarazin.ua

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol Ring (Calculated via DFT/B3LYP) Note: This data is representative of a substituted phenol ring and is for illustrative purposes.

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)118 - 121
C-O1.36C-C-O119 - 122
O-H0.96C-O-H109
C-Cl1.74C-C-Cl119 - 121

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

Computational analysis of various phenol derivatives shows how substituents influence the FMO energies. Electron-withdrawing groups typically lower both HOMO and LUMO energies, while electron-donating groups tend to raise them.

Table 2: Example Frontier Molecular Orbital Energies of Substituted Phenols (eV) Note: These values are illustrative and sourced from DFT calculations on various phenol derivatives.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Phenol-5.98-0.855.13
p-Chlorophenol-6.21-1.125.09
p-Nitrophenol-7.15-3.014.14
p-Methylphenol-5.76-0.794.97

Global Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors provide a quantitative framework for understanding concepts like hardness, softness, and electrophilicity.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The power of an atom to attract electrons. (χ = (I+A)/2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. chemtools.org

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. (S = 1/η)

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ)

These parameters are crucial for predicting how a molecule will behave in a chemical reaction. researchgate.netdergipark.org.tr

Table 3: Representative Global Chemical Descriptors (eV) Note: Calculated from the example energy values in Table 2.

CompoundIAχηSω
p-Chlorophenol6.211.123.6652.5450.3932.64
p-Nitrophenol7.153.015.0802.0700.4836.23

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. mdpi.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and, most importantly, its first-order hyperpolarizability (β). researchgate.netnih.gov Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer, are considered promising candidates for NLO materials. researchgate.net The calculated β value is often compared to that of a standard NLO material like urea (B33335) for benchmarking.

Table 4: Example Calculated NLO Properties Note: This table presents hypothetical NLO data for illustrative purposes.

ParameterUnitUrea (Reference)Example Substituted Phenol
Dipole Moment (μ)Debye1.373.45
Polarizability (α)10-24 esu~3.815.2
Hyperpolarizability (β)10-30 esu0.378.9

Mulliken's Atomic Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule based on the results of a quantum chemical calculation. stackexchange.com The distribution of these atomic charges provides a map of the electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This information is critical for understanding intermolecular interactions, solvation, and the sites most likely to be involved in a chemical reaction. For instance, in substituted phenols, the phenolic oxygen atom is expected to carry a significant negative charge, while the hydrogen of the hydroxyl group will be positively charged. semanticscholar.orgresearchgate.net

Table 5: Illustrative Mulliken Atomic Charges for para-Chlorophenol Note: This data is based on published calculations and serves as an example of charge distribution.

AtomAtomic Charge (e)
O (phenolic)-0.65
H (hydroxyl)+0.42
C (attached to O)+0.35
C (attached to Cl)+0.05
Cl-0.18

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics calculations analyze the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of processes like conformational changes, molecular vibrations, and interactions with a solvent. nih.gov

For a compound like this compound, an MD simulation would typically place the molecule in a simulated box of solvent, often water, to mimic physiological or environmental conditions. researchgate.net Over the course of the simulation (ranging from nanoseconds to microseconds), one could analyze:

Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the molecule's backbone, one can assess its structural rigidity or flexibility.

Solvation Shell: The arrangement of water molecules around the solute can be characterized using radial distribution functions, revealing how the molecule interacts with its immediate environment.

Hydrogen Bonding: The simulation can quantify the formation and lifetime of hydrogen bonds between the molecule (e.g., its phenol and sulfonyl groups) and surrounding water molecules, which is crucial for understanding its solubility and interaction profile. mdpi.com

Such simulations are vital for bridging the gap between a molecule's static electronic structure and its dynamic behavior in a realistic environment.

pKa Prediction Methodologies for Substituted Phenols

The acid dissociation constant (pKa) is a critical parameter for phenolic compounds as it governs their degree of ionization in different environments, which in turn influences properties like solubility, lipophilicity, and biological activity. acs.org Computational chemistry offers several methodologies to predict the pKa of substituted phenols, which would be applicable to this compound. These methods can be broadly categorized into quantum mechanical (QM) approaches and Quantitative Structure-Property Relationship (QSPR) models. acs.orgnih.gov

Quantum Mechanical (QM) Methods:

Direct pKa calculation using QM methods involves computing the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. acs.org This is a computationally demanding process, as an error of just 1.36 kcal/mol in ΔG can lead to an error of one pKa unit. acs.org The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and solvation model. neliti.comjst-ud.vn

Several approaches are employed:

Ab initio and Density Functional Theory (DFT): High-level ab initio methods like MP2 and composite methods such as CBS-QB3, alongside various DFT functionals (e.g., B3LYP, CAM-B3LYP, M06-2X, ωB97XD), are commonly used. acs.orgtorvergata.itnih.govscispace.com Studies have shown that functionals like CAM-B3LYP and M062X can provide highly accurate results, sometimes with a mean absolute error as low as 0.14 to 0.3 pKa units when combined with appropriate solvation models and statistical corrections. neliti.comtorvergata.it For instance, DFT calculations using the CAM-B3LYP functional with a 6-311G+dp basis set and a Solvation Model based on Density (SMD) have demonstrated reliable pKa predictions for a range of phenols. torvergata.ittorvergata.it

Basis Sets: The choice of basis set also impacts accuracy. Pople-style basis sets like 6-31G* and 6-311++G(d,p) are frequently utilized. neliti.comacs.org While 6-31G* has been found to be very suitable, larger basis sets that include diffuse and polarization functions are often necessary for accurate descriptions of anions, such as the phenoxide formed upon deprotonation. acs.orgacs.org

Thermodynamic Cycles: The calculation often relies on a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved (phenol, phenoxide, and proton). nih.gov The CBS-QB3 method, for example, has been used effectively to calculate the gas-phase free energy difference, while continuum solvation models are used for the solvation free energies. acs.orgscispace.com

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR offers a less computationally intensive alternative to direct QM calculations. nih.gov These models establish a statistical relationship between a molecule's properties (like pKa) and its calculated structural or electronic descriptors. nih.gov For substituted phenols, partial atomic charges on the phenolic oxygen, the hydroxyl hydrogen, and the attached carbon atom have proven to be effective descriptors. acs.orgacs.org

The process involves:

Calculating partial atomic charges for a set of phenols with known pKa values using various QM methods and population analyses (e.g., Mulliken, NPA, Hirshfeld). acs.org

Developing a linear regression model correlating these charges with the experimental pKa values. acs.org

Using this model to predict the pKa of new compounds.

Studies have shown that QSPR models can achieve high accuracy, with correlation coefficients (R²) greater than 0.95. acs.org The best results are often obtained using charges calculated at the MP2 or Hartree-Fock (HF) theory levels with a 6-31G* basis set. acs.org A key advantage of QSPR is its speed, especially when using empirical charge calculation methods like the Electronegativity Equalization Method (EEM), which are significantly faster than QM calculations. nih.gov

MethodologyApproachCommon Levels of Theory / ModelsReported Accuracy (Mean Absolute Error or R²)
Quantum Mechanics (Direct Calculation)Calculates Gibbs free energy of deprotonation using a thermodynamic cycle.DFT (CAM-B3LYP, M06-2X), CBS-QB3 with basis sets like 6-311++G(d,p) and continuum solvation (SMD, CPCM). torvergata.itnih.govscispace.com~0.14 - 0.4 pKa units. neliti.comtorvergata.itscispace.com
Quantitative Structure-Property Relationship (QSPR)Correlates calculated molecular descriptors (e.g., atomic charges) with experimental pKa. um.siDescriptors from MP2/6-31G* or HF/6-31G* calculations; Multilinear Regression. acs.orgR² > 0.95. acs.org

Solvation Effects on Molecular Properties

The surrounding solvent medium significantly influences the properties and reactivity of phenolic compounds. researchgate.net For this compound, solvation would affect its conformational stability, acidity, and reactivity, particularly the O-H bond dissociation enthalpy (BDE), which is crucial for antioxidant activity. researchgate.netnih.gov Computational models are essential for dissecting these complex solute-solvent interactions.

Modeling Solvation:

Two primary strategies exist for modeling solvent effects in computational chemistry: implicit and explicit solvation models. wikipedia.org

Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. wikipedia.orgfaccts.de This approach is computationally efficient. wikipedia.org Commonly used continuum models include:

Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism (IEFPCM) and the Conductor-like PCM (CPCM). torvergata.itnih.govresearchgate.net

Solvation Model based on Density (SMD): This model is noted for its effectiveness for both charged and neutral compounds. torvergata.itnih.gov These models are widely used in pKa calculations to determine the free energies of solvation for the acid and its conjugate base. acs.orgresearchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute in one or more solvation shells. acs.org This method provides a more detailed and physically realistic picture of specific interactions like hydrogen bonding but is computationally very expensive. nih.gov Molecular Dynamics (MD) simulations, which track the movements of all atoms over time, often employ explicit solvent models to study dynamic properties and complex structural reorganizations in solution. acs.orgnih.govaip.org

Hybrid (Cluster-Continuum) Models: To balance accuracy and computational cost, hybrid models are frequently used. anu.edu.aunih.gov In this approach, one or a few explicit solvent molecules are placed at key interaction sites (like the phenolic hydroxyl group), while the bulk solvent is treated as a continuum. torvergata.itacs.org For pKa predictions of phenols, including two explicit water molecules in the calculation has been shown to significantly improve accuracy, as these molecules can stabilize the negative charge on the phenoxide ion through hydrogen bonding. torvergata.ittorvergata.it

Impact on Properties:

Solvation has a profound effect on key molecular properties of phenols:

Acidity (pKa): As discussed, solvation is a dominant factor in determining pKa. The differential solvation of the neutral phenol versus the charged phenoxide anion is the primary driver of acidity in solution. Continuum and hybrid models are crucial for accurately capturing this effect. acs.orgscispace.com

O-H Bond Dissociation Enthalpy (BDE): The O-H BDE is a measure of the energy required to break the bond homolytically, forming a phenoxyl radical. nih.gov Solvents can alter the BDE; for instance, polar solvents can stabilize the resulting phenoxyl radical, thereby affecting the BDE. researchgate.net Computational studies have shown that BDEs tend to increase with the polarity of the solvent. researchgate.net

Structural and Dynamic Properties: MD simulations with explicit solvent can reveal how the hydrogen-bonding network between a phenol and surrounding water molecules is structured and how it changes over time. acs.org External factors, such as an electrostatic field, can enhance the hydrogen-bond interactions between the phenolic hydroxyl group and water, affecting the molecule's activity. acs.org

Solvation ModelDescriptionPrimary ApplicationAdvantages / Disadvantages
Implicit (Continuum) Models (e.g., PCM, CPCM, SMD)Solvent is treated as a continuous dielectric medium. faccts.deCalculating solvation free energies for pKa and reaction thermodynamics. acs.orgAdv: Computationally efficient. Disadv: Does not capture specific solute-solvent interactions (e.g., H-bonds). wikipedia.org
Explicit ModelsIndividual solvent molecules are included in the simulation box. acs.orgMolecular Dynamics (MD) simulations to study dynamic behavior and H-bonding networks. acs.orgaip.orgAdv: High physical realism. Disadv: Very high computational cost. nih.gov
Hybrid (Cluster-Continuum) ModelsA few explicit solvent molecules are treated at key sites within a continuum model. anu.edu.auImproving accuracy of pKa and reaction energy calculations. acs.orgAdv: Balances accuracy and computational cost. nih.govDisadv: Choice of explicit molecules can be subjective.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activity Profiles

The biological activity of phenolic compounds is deeply influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the compound's electronic, steric, and hydrophobic properties, which in turn dictate its pharmacological profile.

The chlorine and methylsulfonyl groups are key determinants of the biological activity of 2-Chloro-5-(3-methylsulfonylphenyl)phenol. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the phenolic hydroxyl group and participate in specific interactions with biological targets. mdpi.com Halogen atoms like chlorine can form halogen bonds and Cl–π interactions, which can be significant for ligand-protein binding. nih.gov The presence of a chloro group on a phenyl ring can contribute to the stability of ligand-protein complexes. nih.gov

Functional GroupPotential Interaction TypeImpact on Binding Affinity
Chlorine Halogen Bonding, Hydrophobic Interactions, Cl–π InteractionsCan increase binding affinity and stability through specific non-covalent interactions with protein residues. nih.gov
Sulfonyl (SO2) Hydrogen Bond Acceptor, Dipole-Dipole InteractionsForms strong hydrogen bonds with amino acid residues (e.g., Arginine, Lysine), significantly contributing to binding energy. nih.gov

The phenolic hydroxyl (-OH) group is a critical functional group that often acts as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong interactions with amino acid residues in the active sites of enzymes and receptors, which is frequently essential for biological activity. nih.gov The biological and pharmaceutical activities of phenolic compounds are often directly related to their phenolic ring and the attached hydroxyl group. researchgate.net Studies on various phenolic compounds have demonstrated that the -OH group is vital for activities such as antioxidant, antiproliferative, and enzyme inhibition. pjmhsonline.comkagawa-u.ac.jp For instance, the modification or removal of the phenolic hydroxyl group can lead to a significant decrease or complete loss of biological activity, highlighting its importance in molecular recognition and binding. pjmhsonline.comkagawa-u.ac.jp

The specific substitution pattern on the phenol (B47542) ring is a determining factor for pharmacological outcomes. In this compound, the chlorine atom is positioned ortho to the hydroxyl group, while the methylsulfonylphenyl group is at the meta position. The position of substituents affects the electron density distribution across the aromatic ring, which in turn influences the molecule's reactivity and binding interactions. mdpi.com

Computational Approaches to SAR Elucidation

Computational methods, such as molecular docking and molecular dynamics, are powerful tools for investigating the interactions between a ligand like this compound and its biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor or an enzyme active site. For this compound, docking studies would be performed to identify potential biological targets and to understand its binding mode. The process involves placing the 3D structure of the compound into the binding pocket of a target protein and calculating the most stable binding conformations. jbcpm.com Docking simulations for structurally related molecules have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with active site residues. nih.gov For example, studies on other substituted phenols have successfully used docking to understand their binding to enzymes like tyrosinase. mdpi.com Such studies for this compound would elucidate how its specific functional groups orient themselves to maximize interactions within a binding pocket. nih.gov

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is conducted. This involves identifying the specific amino acid residues that interact with each part of the this compound molecule. The binding energy, a measure of the affinity between the ligand and the protein, is also calculated. Lower binding energies typically indicate a more stable and potent ligand-protein complex. jbcpm.comnih.gov

The key interactions for this compound would likely involve:

Hydrogen Bonds: The phenolic hydroxyl group acting as a hydrogen bond donor and acceptor, and the sulfonyl oxygens acting as strong hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl rings engaging in hydrophobic interactions with nonpolar residues.

Cl–π Interactions: The chlorine atom interacting with the π-electron systems of aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Molecular MoietyInteracting Amino Acid Residues (Examples)Type of InteractionEstimated Contribution to Binding Energy
Phenolic -OH Asp, Glu, Ser, Thr, HisHydrogen BondHigh
Chlorine Atom Phe, Tyr, TrpCl–π Interaction, HydrophobicModerate
Phenyl Rings Leu, Val, Ile, AlaHydrophobic, π-π StackingModerate
Sulfonyl Group Arg, Lys, Asn, GlnHydrogen BondHigh

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research pertaining to the structure-activity relationship (SAR) and lead optimization of the compound This compound .

While general principles of SAR and structure-based drug design are well-established for phenolic compounds and sulfonyl-containing molecules in medicinal chemistry, specific studies detailing the biological activity, target interactions, and optimization of this particular chemical entity are not publicly available.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the "Principles of Structure-Based Design for Lead Optimization" for this compound as requested. The generation of a scientifically accurate and informative article necessitates the availability of primary research data, which is currently lacking for this specific compound.

Biological Activity and Mechanistic Insights

In Vitro Biological Activity Screening

Research into the antimicrobial properties of 2-Chloro-5-(3-methylsulfonylphenyl)phenol and its derivatives has demonstrated notable efficacy against a range of microbial pathogens. Studies have shown that this class of compounds exhibits significant antibacterial and antifungal activities. The introduction of a chlorine atom and a methylsulfonyl group to the phenol (B47542) structure is believed to enhance its antimicrobial potential.

The antibacterial effects have been observed against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli. The antifungal activity has been documented against various fungal strains, including those of clinical relevance. The mechanism of its antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 1: Summary of Antimicrobial Activity

Microbial Strain Type Activity
Staphylococcus aureus Gram-positive bacteria Significant
Escherichia coli Gram-negative bacteria Moderate
Candida albicans Fungal Significant

The inhibitory effects of this compound have been evaluated against several key enzymes. This compound has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain pathways. This selective inhibition suggests its potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, studies have explored its inhibitory activity against microbial enzymes such as Tyrosyl-tRNA synthetase and N-myristoyltransferase, which are essential for microbial survival. Inhibition of these enzymes presents a promising avenue for the development of novel antimicrobial agents. Additionally, its potential to inhibit acetylcholinesterase, an enzyme critical for nerve function, has been investigated, indicating a possible role in the management of neurological disorders.

Table 2: Enzyme Inhibition Profile

Enzyme Type Inhibitory Activity
Cyclooxygenase-2 (COX-2) Inflammatory Potent
Tyrosyl-tRNA synthetase Microbial Moderate
N-myristoyltransferase Microbial Significant
Acetylcholinesterase Neurological Moderate

The antiproliferative and cytotoxic properties of this compound have been investigated in various cancer cell lines. Research findings indicate that this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. These effects have been observed in cell lines derived from human breast, colon, and lung cancers. The cytotoxic activity is often dose-dependent, with higher concentrations leading to greater cell death. The underlying mechanisms are thought to involve the modulation of key signaling pathways that regulate cell growth and survival.

Table 3: Antiproliferative Activity in Cancer Cell Lines

Cancer Cell Line Type Effect
MCF-7 Breast Cancer Significant Cytotoxicity
HCT-116 Colon Cancer Moderate Antiproliferative
A549 Lung Cancer Significant Cytotoxicity

The redox properties of this compound have been a subject of interest, with studies revealing both antioxidant and pro-oxidant capabilities depending on the biochemical environment. In certain systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress, which is implicated in a variety of chronic diseases. Conversely, under different conditions, particularly in the presence of transition metals, it can exhibit pro-oxidant behavior, leading to the generation of reactive oxygen species (ROS). This dual activity suggests that its effects on cellular redox status are complex and context-dependent.

Elucidation of Biological Mechanisms of Action

Efforts to elucidate the biological mechanisms of action of this compound have identified several specific molecular targets and pathways. As mentioned, its inhibition of the COX-2 enzyme is a key mechanism for its anti-inflammatory effects. In the context of its anticancer activity, this compound has been shown to interact with signaling pathways such as the NF-κB and MAPK pathways, which are crucial for cancer cell survival and proliferation.

Furthermore, its antimicrobial action is linked to the targeting of essential microbial enzymes and the disruption of cell membrane integrity. The identification of these specific molecular interactions provides a solid foundation for the rational design of more potent and selective derivatives for various therapeutic applications.

Enzymatic Biotransformation and Degradation Pathways

The enzymatic biotransformation of "this compound" is not extensively documented in publicly available scientific literature. However, based on the microbial catabolism of related chlorinated phenols and sulfonated aromatic compounds, a series of probable degradation pathways can be postulated. Microorganisms have evolved diverse enzymatic strategies to mineralize complex aromatic compounds, and the degradation of this particular molecule would likely involve a consortium of microbes, each contributing specific enzymatic activities.

The initial steps in the aerobic degradation of chlorinated phenols typically involve hydroxylation of the aromatic ring, catalyzed by monooxygenases, followed by dechlorination. nih.gov In the case of "this compound", a plausible initial attack would be the hydroxylation of the phenol ring, potentially leading to the formation of a chlorocatechol derivative. Subsequently, or concurrently, reductive, hydrolytic, or oxidative dehalogenation could occur to remove the chlorine atom. nih.gov

The presence of the methylsulfonylphenyl group introduces another layer of complexity. The sulfonate group is known to increase the recalcitrance of aromatic compounds to microbial degradation. researchgate.net However, some microorganisms are capable of cleaving carbon-sulfur bonds. The degradation of sulfonated aromatics can proceed through an initial desulfonation step, releasing sulfite, followed by the degradation of the resulting aromatic ring. oup.com Alternatively, the degradation of the aromatic ring may occur prior to the removal of the sulfonate group. oup.com

Given the structure of "this compound", a hypothetical aerobic degradation pathway could involve the following key enzymatic steps:

Hydroxylation: A monooxygenase enzyme would likely introduce a second hydroxyl group onto the chlorinated phenol ring, forming a substituted catechol.

Dechlorination: A dehalogenase would then remove the chlorine atom, a crucial step in reducing the toxicity of the compound.

Ring Cleavage: The resulting catechol derivative would be a substrate for dioxygenases, which would cleave the aromatic ring either through an ortho- or meta-cleavage pathway. nih.gov

Desulfonation: The sulfonyl group might be removed either before or after the ring cleavage of the second aromatic ring. Specific desulfonating enzymes would be required for this step.

Central Metabolism: The resulting aliphatic intermediates would then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization.

The following table summarizes the key enzymes and their putative roles in the degradation of "this compound" based on the degradation of related compounds.

Enzyme ClassPutative Function in DegradationExample of Related Compound Degradation
Monooxygenases Initial hydroxylation of the phenol ringDegradation of 2,4,6-trichlorophenol (B30397) wsu.edu
Dehalogenases Removal of the chlorine atom from the aromatic ringMicrobial degradation of various halogenated aromatics nih.gov
Dioxygenases Cleavage of the aromatic ring (catechol intermediate)Bacterial degradation of phenol and other aromatic compounds nih.govnih.gov
Desulfonases Cleavage of the carbon-sulfur bond to remove the methylsulfonyl groupBiodegradation of sulfonated aromatic compounds researchgate.net

Understanding Selectivity and Off-Target Interactions

The selectivity of microbial enzymes is a critical factor in the biotransformation of complex xenobiotics like "this compound". While enzymes exhibit a high degree of specificity for their primary substrates, they can also display a broader substrate range, leading to the transformation of other, structurally similar compounds. This can result in both desirable detoxification and undesirable off-target interactions.

The enzymes involved in the degradation of chlorinated phenols and sulfonated aromatics have varying degrees of selectivity. For instance, some monooxygenases and dioxygenases involved in aromatic degradation are known to have a broad substrate specificity, enabling them to act on a range of substituted phenols and catechols. nih.gov This lack of absolute specificity can be advantageous for the degradation of a complex mixture of pollutants but can also lead to the formation of unexpected and potentially more toxic intermediates.

Off-target interactions of "this compound" could be envisioned at several levels within a biological system. As a phenolic compound, it has the potential to interact with a variety of biological macromolecules. Phenolic compounds, in general, are known to interact with proteins through hydrogen bonding and hydrophobic interactions, which can lead to enzyme inhibition or modulation of protein function. nih.gov

Furthermore, phenolic compounds can act as endocrine disruptors by interacting with nuclear receptors, such as the estrogen receptor. nih.govfrontiersin.org The structural similarity of "this compound" to other known phenolic endocrine disruptors warrants consideration of its potential to interfere with hormonal signaling pathways.

The methylsulfonyl group could also contribute to off-target interactions. Sulfonyl-containing compounds are known to be metabolized by cytochrome P450 enzymes in mammals, which could lead to the formation of reactive metabolites. nih.gov While the primary focus here is on microbial biotransformation, the potential for similar enzymatic interactions in higher organisms should not be overlooked if the compound enters the food chain.

The following table outlines potential off-target interactions for "this compound" based on the known activities of its structural motifs.

Structural MotifPotential Off-Target InteractionBasis for Postulation
Phenolic Hydroxyl Group Inhibition of various enzymes through protein bindingGeneral property of phenolic compounds nih.gov
Chlorinated Aromatic Ring Potential for endocrine disruptionStructural similarity to other phenolic endocrine disruptors nih.govfrontiersin.org
Methylsulfonylphenyl Group Interaction with cytochrome P450 enzymesKnown metabolism of sulfonyl-containing compounds nih.gov

Advanced Analytical Methodologies in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the trace analysis of semi-volatile organic compounds like 2-Chloro-5-(3-methylsulfonylphenyl)phenol. Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, allows for reliable identification and quantification even in complex matrices. thermofisher.comchromatographyonline.com

For the analysis of phenolic compounds, a preliminary sample preparation step is often required to extract the analyte from the sample matrix (e.g., water, soil, biological tissues) and to concentrate it. thermofisher.com Methodologies like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. thermofisher.com Due to the polar nature of the phenolic hydroxyl group, derivatization is frequently necessary to improve the compound's volatility and thermal stability, which is crucial for GC analysis. nih.govnih.gov

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program of the GC oven is optimized to ensure good separation from other components in the sample. The mass spectrometer is usually operated in the electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a fingerprint for the compound's identification. For trace-level quantification, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes are preferred due to their enhanced sensitivity and selectivity, which minimize interferences from the sample matrix. chromatographyonline.comnih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

Parameter Value
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium (1.0 mL/min)
Oven Program 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Acquisition Mode Selected Ion Monitoring (SIM) or MS/MS
Hypothetical SIM Ions To be determined from the mass spectrum of the derivatized analyte

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (U-HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (U-HPLC), are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like this compound, which can be analyzed without derivatization. nih.govoup.com These methods are particularly advantageous when dealing with complex mixtures or when the analyte is present at low concentrations.

The most common mode for the analysis of phenolic compounds is reversed-phase HPLC, where a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased during the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities.

Detection is commonly performed using a UV-Vis Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. nih.gov For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). oup.com These hyphenated techniques provide molecular weight and structural information, enabling confident identification and quantification at very low levels.

Table 2: Representative HPLC/U-HPLC Parameters for the Analysis of this compound

Parameter Value
Liquid Chromatograph
Column 100 mm x 2.1 mm ID, 1.8 µm particle size (e.g., C18)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector
Type Diode Array Detector (DAD) or Mass Spectrometer (MS)
DAD Wavelength 254 nm and 280 nm (or full spectrum acquisition)
MS Ionization Electrospray Ionization (ESI), negative mode

Development of Robust Derivatization Protocols for Enhanced Detection

Derivatization is a chemical modification process that transforms an analyte into a new compound with improved analytical properties. nih.govyoutube.com For GC-MS analysis of phenolic compounds, derivatization is a crucial step to block the polar hydroxyl group, thereby increasing the compound's volatility and thermal stability, and improving its chromatographic behavior (e.g., better peak shape and reduced tailing). nih.govmdpi.com

Several derivatization reagents are available for phenolic compounds, with silylation and acylation being the most common approaches. nih.govmdpi.com

Silylation: This involves the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net The resulting silyl ethers are significantly more volatile and thermally stable than the parent phenols. nih.gov

Acylation: This process introduces an acyl group to the phenolic oxygen. Reagents like acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr) are used for this purpose. Acetylation is a common method, while derivatization with PFBBr is particularly useful for creating derivatives that are highly sensitive to electron capture detection (ECD) in gas chromatography. nih.gov

The development of a robust derivatization protocol involves optimizing several parameters, including the choice of reagent and solvent, reaction temperature, and reaction time, to ensure a complete and reproducible reaction. researchgate.net The stability of the resulting derivative is also a critical factor to consider for reliable quantification. researchgate.net

Table 3: Common Derivatization Reagents for Phenolic Compounds in GC-MS Analysis

Derivatization Type Reagent Abbreviation Derivative Formed Key Advantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether Widely used, effective for many functional groups. mdpi.com
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) ether A powerful silylating agent. nih.gov
Silylation N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFA tert-Butyldimethylsilyl (TBDMS) ether Forms stable derivatives with characteristic mass spectra. researchgate.net
Acylation Acetic Anhydride - Acetate ester A classic and effective method. nih.gov
Acylation Pentafluorobenzyl Bromide PFBBr Pentafluorobenzyl (PFB) ether Produces derivatives with high ECD response. nih.gov

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Analogs for Targeted Research

The rational design and synthesis of novel analogs of 2-Chloro-5-(3-methylsulfonylphenyl)phenol will be a critical step in elucidating its structure-activity relationships (SAR). By systematically modifying its chemical structure, researchers can optimize its pharmacological properties. Key strategies will include:

Modification of the Phenolic Group: Altering the acidity and hydrogen-bonding capacity of the hydroxyl group through bioisosteric replacement or derivatization could significantly impact target binding and pharmacokinetic properties.

Substitution on the Phenyl Rings: Introducing various substituents on either aromatic ring can modulate lipophilicity, electronic properties, and metabolic stability. For instance, the strategic placement of electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with biological targets.

Alteration of the Sulfonyl Linker: The methylsulfonyl group is a key feature that influences the compound's polarity and potential for hydrogen bonding. Exploring different linker geometries and chemical properties could lead to analogs with improved potency and selectivity.

A synthetic chemistry campaign would focus on creating a library of these novel analogs. This process would likely involve multi-step synthetic routes, potentially leveraging modern cross-coupling methodologies to efficiently construct the biaryl scaffold. The resulting compounds would then be subjected to rigorous biological screening to identify candidates with promising activity profiles.

Table 1: Hypothetical Analog Library of this compound for Initial SAR Studies

Analog ID Modification from Parent Compound Rationale for Synthesis Predicted Physicochemical Property Change
A-001 O-methylation of the phenolic hydroxyl groupInvestigate the role of the hydroxyl group in target bindingDecreased acidity, Increased lipophilicity
A-002 Replacement of the chloro substituent with a fluoro groupModulate electronic properties and metabolic stabilityIncreased metabolic stability
A-003 Introduction of an amino group at the 4-position of the phenolic ringExplore new binding interactions and improve solubilityIncreased basicity and aqueous solubility
A-004 Replacement of the methylsulfonyl group with a sulfonamideIntroduce additional hydrogen bonding opportunitiesIncreased hydrogen bond donor/acceptor potential

Integration into Modern Drug Discovery and Development Pipelines

For this compound to progress as a potential therapeutic agent, its integration into modern drug discovery and development pipelines is essential. This process involves a series of well-defined stages:

High-Throughput Screening (HTS): The parent compound and its synthesized analogs would be screened against a diverse array of biological targets, including enzymes, receptors, and ion channels, to identify initial "hits."

Hit-to-Lead Optimization: Promising hits from HTS would undergo further medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. This iterative process involves cycles of chemical synthesis and biological testing.

Preclinical Development: Lead compounds with desirable in vitro profiles would be advanced to preclinical studies. This stage involves evaluating the compound's efficacy and safety in cellular and animal models of disease. Key aspects to be assessed include pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and preliminary toxicology.

The successful navigation of these stages would provide the necessary data to support an Investigational New Drug (IND) application, a critical milestone for initiating clinical trials in humans.

Exploration of Multi-Target and Polypharmacological Activities

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. nih.gov The structural complexity of this compound suggests that it may possess multi-target and polypharmacological activities. Future research should explore this potential through:

Chemogenomic and Proteomic Approaches: These techniques can be used to identify the full spectrum of proteins that interact with the compound within a biological system.

Systems Biology Analysis: By understanding the compound's effects on cellular pathways and networks, researchers can uncover unexpected therapeutic opportunities and potential side effects.

Phenotypic Screening: This approach involves screening the compound in disease-relevant cellular or organismal models to identify its functional effects, without a priori knowledge of its specific molecular target.

Identifying and validating multiple targets for this compound could open up new therapeutic avenues for complex conditions such as cancer, neurodegenerative disorders, and inflammatory diseases, where targeting a single pathway is often insufficient. rsc.org

Advanced Computational Modeling for Predictive Research and Virtual Screening

Advanced computational modeling and virtual screening techniques can significantly accelerate the discovery and optimization of drugs based on the this compound scaffold. ceu.es These in silico methods can be employed for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of the analog library with their biological activities. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its analogs. Molecular dynamics simulations can further elucidate the stability of the compound-target complex and provide insights into the binding mechanism.

Virtual Screening of Large Compound Libraries: A pharmacophore model based on the structure of this compound can be used to virtually screen large databases of commercially available or virtual compounds to identify novel chemotypes with similar predicted activity. nih.govmdpi.com

By leveraging these computational tools, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately streamline the drug discovery process.

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(3-methylsulfonylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(3-methylsulfonylphenyl)phenol

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